N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide - 2034271-16-2

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide

Catalog Number: EVT-2495312
CAS Number: 2034271-16-2
Molecular Formula: C14H13N5OS
Molecular Weight: 299.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 7-Methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate

Compound Description: This compound was synthesized and evaluated for its in vitro antitumor activity against human lung (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. It exhibited high potency compared to the standard antitumor drug Cisplatin [].

Relevance: This compound shares the core structure of a thiophene ring linked to a triazole ring, which is also present in N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide. Both compounds also feature a carboxylate derivative attached to the heterocyclic system. These structural similarities suggest potential shared biological activities and make this compound relevant for comparison [].

Compound Description: This compound is a small-molecule inhibitor of Lin28, an RNA binding protein that blocks the synthesis of the let-7 microRNA tumor suppressor. It has shown promising results in preclinical studies for Group 3 medulloblastoma (G3 MB) by inhibiting the LIN28B-let-7-PBK pathway, leading to reduced tumor growth and prolonged survival in mice [, , , ].

Relevance: While this compound lacks the thiophene ring present in N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide, it shares a very similar [, , ]triazolo[4,3-b]pyridazine core. Additionally, both compounds feature similar substituents on this core, with 1632 having a methyl group and an N-methyl-N-phenylacetamide group, and the target compound possessing a thiophene ring and a cyclopropanecarboxamide group. These shared structural features suggest potential similarities in their mechanism of action and biological activity [, , , ].

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

Compound Description: This compound is a mesenchymal-epithelial transition factor (c-MET) inhibitor that entered clinical development for the treatment of solid tumors but showed species-dependent toxicity and caused renal complications in patients [].

Relevance: This compound shares a [, , ]triazolo[4,3-b]pyridazine core with N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide. Despite different substituents on the core, the shared scaffold suggests a potential for similar metabolic pathways and potential toxicity profiles. Understanding the metabolic fate and toxicity of SGX523 could provide insights into the potential behavior of the target compound [].

Relevance: Both Compound 1 and N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide share the [, , ]triazolo[4,3-b]pyridazin-3-yl core structure. This structural similarity, despite different substituents, makes Compound 1 relevant for comparison, particularly concerning potential metabolic liabilities and bioactivation pathways [].

Properties

CAS Number

2034271-16-2

Product Name

N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide

IUPAC Name

N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]cyclopropanecarboxamide

Molecular Formula

C14H13N5OS

Molecular Weight

299.35

InChI

InChI=1S/C14H13N5OS/c20-14(9-3-4-9)15-8-13-17-16-12-6-5-10(18-19(12)13)11-2-1-7-21-11/h1-2,5-7,9H,3-4,8H2,(H,15,20)

InChI Key

YJTSHWGJTBITIM-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.